



Application Notes and Protocols for the Hydrolysis of 2-Bromo-2-methylpropane

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Compound of Interest

Compound Name: 2-Bromo-2-methylpropane

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Abstract

This document provides a comprehensive guide to the experimental setup for studying the hydrolysis of **2-bromo-2-methylpropane** (tert-butyl bromide). The reaction proceeds via a first-order nucleophilic substitution (SN1) mechanism, making it a classic example for kinetic studies in organic chemistry.[1] Detailed protocols for determining the reaction order with respect to the reactants are presented, along with methods for data acquisition and analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The hydrolysis of **2-bromo-2-methylpropane** is a well-established reaction that exemplifies the SN1 pathway.[2] In this reaction, the tertiary alkyl halide reacts with a nucleophile (in this case, water or hydroxide ions) to form a tertiary alcohol, 2-methylpropan-2-ol.[2][3] The reaction is characterized by a two-step mechanism involving the formation of a stable tertiary carbocation intermediate.[4][5] The rate of this reaction is dependent on the concentration of the alkyl halide but is independent of the nucleophile's concentration, a key characteristic of the SN1 mechanism.[6][7]

Understanding the kinetics of this reaction provides valuable insights into reaction mechanisms, transition states, and the factors influencing reaction rates, such as solvent polarity and temperature.

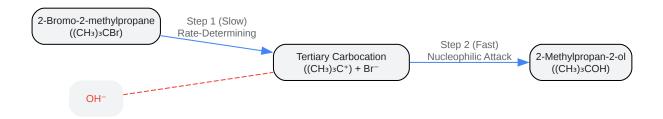


Reaction Mechanism: SN1 Pathway

The hydrolysis of **2-bromo-2-methylpropane** proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[8] This is a two-step process:

- Step 1 (Slow, Rate-Determining Step): The carbon-bromine bond in 2-bromo-2-methylpropane undergoes heterolytic fission to form a stable tertiary carbocation and a bromide ion.[1][3] This step is the slowest and therefore determines the overall rate of the reaction.[5] The stability of the tertiary carbocation is a crucial factor favoring the SN1 pathway.[4]
- Step 2 (Fast): The carbocation intermediate is then rapidly attacked by the nucleophile (hydroxide ion or water) to form the final product, 2-methylpropan-2-ol.[1][3]

The overall reaction equation is: (CH3)3CBr + OH- → (CH3)3COH + Br-[3]



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Caption: SN1 reaction mechanism for the hydrolysis of **2-bromo-2-methylpropane**.

Experimental Protocols

The following protocols are designed to determine the order of the reaction with respect to **2-bromo-2-methylpropane** and the hydroxide ion using the initial rates method.[1][9] This method involves measuring the initial rate of the reaction under different initial concentrations of the reactants.[9] The disappearance of the pink color of the phenolphthalein indicator is used to time the consumption of a known amount of sodium hydroxide.[1]

Materials and Reagents



- **2-Bromo-2-methylpropane** (tert-butyl bromide)
- Sodium hydroxide (NaOH) solution (e.g., 0.01 M)
- Propanone (acetone)
- Deionized water
- Phenolphthalein indicator
- Burettes (50 cm³)
- Pipettes (various sizes)
- Stopwatch
- Test tubes or small beakers
- Solvent mixture (e.g., 80/20 propanone/water by volume)[9]

Protocol 1: Determining the Order with Respect to OH-

This experiment aims to show that the reaction rate is independent of the hydroxide ion concentration (zero-order).[9]

- Prepare a series of reaction mixtures by varying the initial volume of the NaOH solution while keeping the volume of 2-bromo-2-methylpropane and the total volume constant.
- For the first run, add 4.0 cm³ of the NaOH solution and 5.40 cm³ of the solvent to a test tube. [9]
- Add two drops of phenolphthalein indicator. The solution should turn pink.
- Add 0.50 cm³ of 2-bromo-2-methylpropane to the mixture and immediately start the stopwatch.
- Record the time it takes for the pink color to disappear completely.



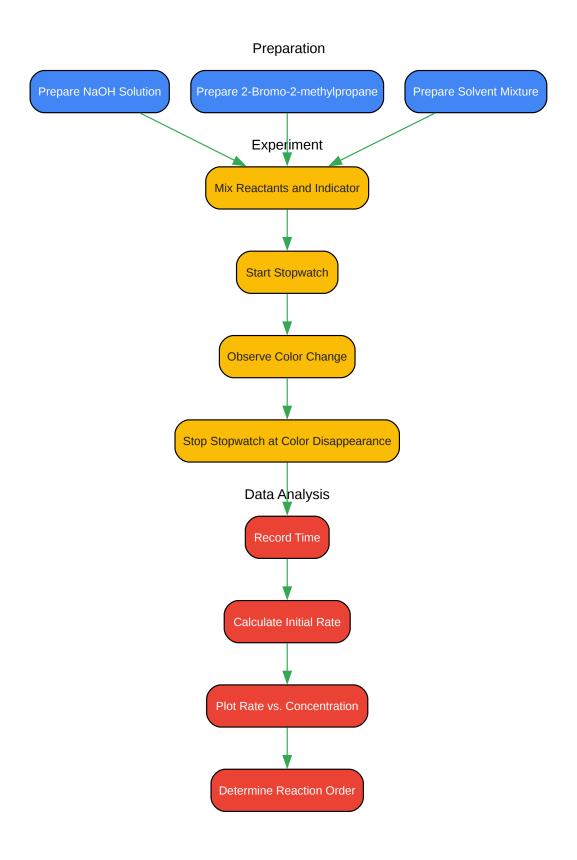
 Repeat the experiment using 6.0 cm³ and 8.0 cm³ of the NaOH solution, adjusting the solvent volume to 3.40 cm³ and 1.40 cm³ respectively to maintain a total volume of 10.0 cm³.
 [1][9]

Protocol 2: Determining the Order with Respect to 2-Bromo-2-methylpropane

This experiment is designed to demonstrate that the reaction rate is directly proportional to the concentration of **2-bromo-2-methylpropane** (first-order).[9]

- Prepare a series of reaction mixtures with a constant initial volume of NaOH solution and varying volumes of 2-bromo-2-methylpropane.
- For the first run, use the data from the second run of Protocol 1 (6.0 cm³ NaOH, 0.50 cm³ 2-bromo-2-methylpropane, and 3.40 cm³ solvent).
- For subsequent runs, keep the volume of NaOH solution constant at 6.0 cm³ and use 0.40 cm³, 0.60 cm³, and 0.80 cm³ of **2-bromo-2-methylpropane**.[9]
- Adjust the volume of the solvent accordingly (3.50 cm³, 3.30 cm³, and 3.10 cm³) to maintain a total volume of 10.0 cm³.[9]
- Add two drops of phenolphthalein to each mixture.
- Initiate the reaction by adding the specified volume of 2-bromo-2-methylpropane and start the stopwatch.
- Record the time for the pink color to disappear for each run.





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Caption: Experimental workflow for the kinetic study of **2-bromo-2-methylpropane** hydrolysis.



Data Presentation and Analysis

The collected data should be organized in tables for clear comparison and analysis.

Data for Determining the Order with Respect to OH-

Run	Volume of NaOH (cm³)	Volume of 2-Bromo- 2- methylpr opane (cm³)	Volume of Solvent (cm³)	Total Volume (cm³)	Time (s)	Initial Rate (mol dm ⁻³ s ⁻¹)
1	4.0	0.50	5.40	10.0	_	
2	6.0	0.50	3.40	10.0	_	
3	8.0	0.50	1.40	10.0	_	

Initial Rate Calculation: The initial rate can be calculated using the formula: Initial Rate =
 ([NaOH] * Volume of NaOH) / (Total Volume * Time).[1][9] For example, for the first run, the
 initial concentration of NaOH is (4.0 * 0.01) / 10.0 = 0.004 M. The initial rate is then 0.004 /
 Time.

Data for Determining the Order with Respect to 2-

Bromo-2-methylpropane

Run	Volume of NaOH (cm³)	Volume of 2-Bromo- 2- methylpr opane (cm³)	Volume of Solvent (cm³)	Total Volume (cm³)	Time (s)	Initial Rate (mol dm ⁻³ s ⁻¹)
1	6.0	0.40	3.50	10.0	_	
2	6.0	0.50	3.40	10.0		
3	6.0	0.60	3.30	10.0	_	
4	6.0	0.80	3.10	10.0		



Analysis: A plot of the initial rate versus the volume (and thus concentration) of 2-bromo-2-methylpropane should yield a straight line, confirming the reaction is first-order with respect to the alkyl halide.[9]

Alternative Analytical Methods

While the titrimetric method with an indicator is straightforward, other analytical techniques can be employed for more precise measurements, especially in industrial or advanced research settings. These include:

- Gas Chromatography (GC): GC coupled with a suitable detector (e.g., mass spectrometry) is a powerful tool for separating and quantifying the reactants and products over time.[10][11]
- Conductivity Measurements: The progress of the reaction can be followed by measuring the change in electrical conductivity of the solution as ions are formed.[12]

Safety Precautions

- **2-Bromo-2-methylpropane** is flammable and an irritant. Handle it in a well-ventilated fume hood.
- Propanone is highly flammable and irritating to the eyes.
- Sodium hydroxide is corrosive.
- Phenolphthalein is flammable.[9]
- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The hydrolysis of **2-bromo-2-methylpropane** is an excellent model system for studying SN1 reactions. The experimental protocols outlined in this document provide a reliable method for determining the reaction kinetics. The results should confirm that the reaction is first-order with respect to **2-bromo-2-methylpropane** and zero-order with respect to the hydroxide ion, consistent with the SN1 mechanism. These principles are fundamental in the fields of organic chemistry and drug development for understanding and predicting reaction outcomes.



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